molecular formula C13H9ClN2O2S B259049 N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B259049
M. Wt: 292.74 g/mol
InChI Key: VEURLRRYKOWGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as TAK-715, is a synthetic compound that belongs to the benzisothiazole class of compounds. It was first developed by Takeda Pharmaceutical Company Limited as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

TAK-715 exerts its anti-inflammatory effects by inhibiting the activity of p38 MAP kinase. This enzyme is involved in the production of various pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. By inhibiting the activity of p38 MAP kinase, TAK-715 reduces the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
TAK-715 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells to sites of inflammation, and reduce the activity of enzymes involved in the degradation of cartilage in joints. TAK-715 has also been found to have analgesic properties and can reduce pain associated with inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-715 is its specificity for p38 MAP kinase. This makes it a useful tool for studying the role of this enzyme in various inflammatory diseases. However, TAK-715 is not without its limitations. It has a short half-life and is rapidly metabolized in vivo. This limits its usefulness as a therapeutic agent and also makes it difficult to study its long-term effects.

Future Directions

There are several future directions for research on TAK-715. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase. Another area of research is the investigation of the long-term effects of TAK-715 on inflammation and joint damage in animal models of rheumatoid arthritis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of TAK-715 in humans with inflammatory diseases.

Synthesis Methods

The synthesis of TAK-715 involves a series of chemical reactions starting from 3-chloroaniline and 2-chlorobenzaldehyde. The reaction involves the formation of an intermediate compound which is then subjected to further reactions to form the final product. The synthesis of TAK-715 is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

TAK-715 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit the activity of a key enzyme called p38 MAP kinase which plays a crucial role in the inflammatory response. TAK-715 has been found to be effective in reducing inflammation in animal models of rheumatoid arthritis, osteoarthritis, and asthma.

properties

Product Name

N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Molecular Formula

C13H9ClN2O2S

Molecular Weight

292.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H9ClN2O2S/c14-9-4-3-5-10(8-9)15-13-11-6-1-2-7-12(11)19(17,18)16-13/h1-8H,(H,15,16)

InChI Key

VEURLRRYKOWGMH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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